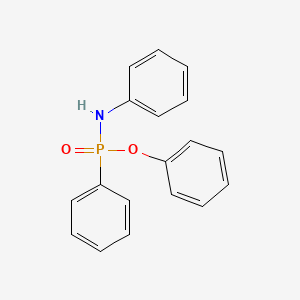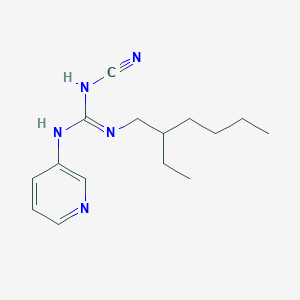
N-Cyano-N'-(2-ethylhexyl)-N''-3-pyridinylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of the cyano group and the pyridinyl moiety in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine can be achieved through the cyanoacetylation of amines. This involves the reaction of 2-ethylhexylamine with cyanoacetic acid or its derivatives under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide derivative .
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
科学研究应用
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridinyl moiety can interact with aromatic residues in proteins, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- N-Cyano-N’-(2-ethylhexyl)-N’'-phenylguanidine
- N-Cyano-N’-(2-ethylhexyl)-N’'-2-pyridinylguanidine
- N-Cyano-N’-(2-ethylhexyl)-N’'-4-pyridinylguanidine
Uniqueness
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is unique due to the specific positioning of the pyridinyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of selective enzyme inhibitors and receptor modulators .
属性
CAS 编号 |
60560-25-0 |
|---|---|
分子式 |
C15H23N5 |
分子量 |
273.38 g/mol |
IUPAC 名称 |
1-cyano-2-(2-ethylhexyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C15H23N5/c1-3-5-7-13(4-2)10-18-15(19-12-16)20-14-8-6-9-17-11-14/h6,8-9,11,13H,3-5,7,10H2,1-2H3,(H2,18,19,20) |
InChI 键 |
OERBLOPYVWZMRH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN=C(NC#N)NC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)

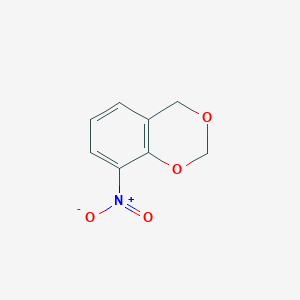
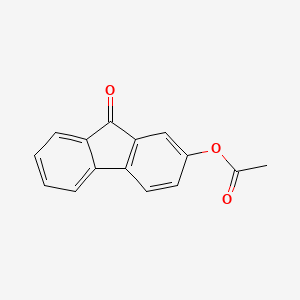

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

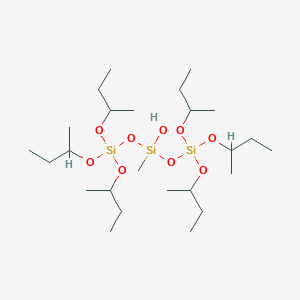
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

